molecular formula C20H20N8O2 B11609543 2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide

Cat. No.: B11609543
M. Wt: 404.4 g/mol
InChI Key: JNOMOOUFHMHADY-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of oxadiazole and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the oxadiazole ring through the cyclization of appropriate precursors under acidic or basic conditions. The benzimidazole ring is then introduced through a condensation reaction with suitable reagents .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-1H-1,3-BENZODIAZOL-1-YL]-N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of oxadiazole and benzimidazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C20H20N8O2

Molecular Weight

404.4 g/mol

IUPAC Name

2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C20H20N8O2/c1-27(2)14-9-7-13(8-10-14)11-22-24-17(29)12-28-16-6-4-3-5-15(16)23-20(28)18-19(21)26-30-25-18/h3-11H,12H2,1-2H3,(H2,21,26)(H,24,29)/b22-11+

InChI Key

JNOMOOUFHMHADY-SSDVNMTOSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=C2C4=NON=C4N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.